(2-Chloro-phenyl)-(2-pyridin-2-yl-ethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-phenyl)-(2-pyridin-2-yl-ethyl)-amine: is an organic compound that features a chlorinated phenyl group and a pyridinyl ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-phenyl)-(2-pyridin-2-yl-ethyl)-amine typically involves the reaction of 2-chlorobenzyl chloride with 2-pyridyl ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-phenyl)-(2-pyridin-2-yl-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic rings.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium amide or other strong bases in anhydrous conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2-Chloro-phenyl)-(2-pyridin-2-yl-ethyl)-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: The compound has potential applications in biological research as a ligand for studying receptor interactions. It can be used to investigate the binding affinity and specificity of various biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a precursor for the production of agrochemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-phenyl)-(2-pyridin-2-yl-ethyl)-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the structure of the compound. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
2-Chlorophenylamine: Similar structure but lacks the pyridinyl ethylamine moiety.
2-Pyridinyl ethylamine: Similar structure but lacks the chlorinated phenyl group.
2-Chlorobenzylamine: Similar structure but lacks the pyridinyl group.
Uniqueness: (2-Chloro-phenyl)-(2-pyridin-2-yl-ethyl)-amine is unique due to the presence of both the chlorinated phenyl group and the pyridinyl ethylamine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-N-(2-pyridin-2-ylethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11/h1-7,9,16H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAXYJPPPPOBKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCC2=CC=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.